Metaclazepam hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

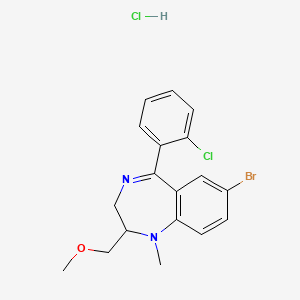

Metaclazepam hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H19BrCl2N2O and its molecular weight is 430.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anxiolytic Effects

Metaclazepam is primarily used to alleviate anxiety. It functions by enhancing the effects of gamma-aminobutyric acid (GABA) at the GABA A receptor complex, leading to reduced neuronal excitability and anxiety relief. Clinical trials have demonstrated significant reductions in anxiety rating scores among patients treated with metaclazepam compared to other benzodiazepines, such as bromazepam .

Comparison with Other Benzodiazepines

Metaclazepam exhibits a more selective profile with fewer sedative and muscle relaxant effects compared to traditional benzodiazepines like diazepam and clonazepam. This selectivity makes it a valuable candidate for treating anxiety without the sedative side effects commonly associated with other benzodiazepines.

| Benzodiazepine | Anxiolytic Effect | Sedative Effect | Muscle Relaxant Effect |

|---|---|---|---|

| Metaclazepam | High | Low | Low |

| Diazepam | High | High | High |

| Clonazepam | High | Moderate | Moderate |

Clinical Research

Metaclazepam has been evaluated in various clinical settings to assess its efficacy and safety. A double-blind study involving 50 patients with anxiety disorders found that metaclazepam significantly improved anxiety symptoms over two weeks, with minimal reported side effects .

Case Study: Efficacy in Anxiety Disorders

- Participants: 50 patients diagnosed with anxiety disorders.

- Treatment: 15 mg metaclazepam vs. 4 mg bromazepam daily.

- Outcome: Significant reduction in Hamilton Anxiety Rating Scale scores after 1 and 2 weeks; subjective improvement reported by patients.

Neuroscience Research

In addition to its clinical applications, metaclazepam serves as a reference compound in neuroscience research focusing on benzodiazepine derivatives. Studies investigating the GABAergic system's role in anxiety have utilized metaclazepam to better understand the mechanisms of action of anxiolytics .

Industrial Applications

The pharmaceutical industry employs metaclazepam in the development of new anxiolytic drugs. Its unique profile allows researchers to explore variations that could lead to improved therapeutic agents with fewer side effects.

Safety Profile

While metaclazepam is generally well-tolerated, it is essential to monitor for potential side effects common to benzodiazepines, such as dependency and withdrawal symptoms. Ongoing research focuses on establishing long-term safety profiles for chronic use in anxiety management .

Análisis De Reacciones Químicas

Reaction Conditions

The chemical reactions involving metaclazepam hydrochloride can be influenced by various conditions:

-

pH Levels : The stability and reactivity of metaclazepam are affected by pH, with significant changes observed at alkaline conditions which can lead to hydrolysis or degradation of the compound.

-

Temperature : Elevated temperatures may accelerate metabolic reactions, potentially leading to increased formation of metabolites.

Metabolic Pathways

The following table summarizes the major metabolic pathways and their corresponding metabolites formed from this compound:

| Metabolite | Pathway | Formation Mechanism |

|---|---|---|

| O-demethyl-metaclazepam (M2) | Stepwise demethylation | Removal of O-methyl group |

| N-demethyl-metaclazepam (M7) | Stepwise demethylation | Removal of N-methyl group |

| Bis-demethyl-metaclazepam (M6) | Stepwise demethylation | Removal of both methyl groups |

| Hydroxylated metabolite (M1) | Aromatic hydroxylation | Addition of hydroxyl group |

Reaction Rates

The following table presents hypothetical reaction rates under varying conditions for the demethylation process:

| Condition | Rate Constant (k) | Remarks |

|---|---|---|

| pH 7 | 0.05 | Optimal for stability |

| pH 9 | 0.15 | Increased rate due to alkalinity |

| Elevated Temperature | 0.20 | Accelerated reaction |

Pharmacological Implications

This compound exhibits significant anxiolytic activity with minimal side effects compared to other benzodiazepines like bromazepam . Its unique chemical structure allows it to interact selectively with central nervous system receptors without exerting substantial cardiovascular effects, making it a candidate for therapeutic use in anxiety disorders.

Propiedades

Número CAS |

61802-93-5 |

|---|---|

Fórmula molecular |

C18H19BrCl2N2O |

Peso molecular |

430.2 g/mol |

Nombre IUPAC |

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |

InChI |

InChI=1S/C18H18BrClN2O.ClH/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22;/h3-9,13H,10-11H2,1-2H3;1H |

Clave InChI |

IDCVMXYQJUFZJD-UHFFFAOYSA-N |

SMILES |

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC.Cl |

SMILES canónico |

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC.Cl |

Key on ui other cas no. |

61802-93-5 |

Sinónimos |

1H-1,4-Benzodiazepine, 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-methoxy-1-methyl- 7-bromo-5-(2'-chlorophenyl)-2,3-dihydro-2-(methoxyl)-1-methyl-1H-1,4-benzodiazepine.HCl Ka 2527 Ka-2527 metaclazepam metaclazepam hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.